molecular formula C11H13NO2 B1246141 Louisianin B

Louisianin B

Cat. No.: B1246141
M. Wt: 191.23 g/mol
InChI Key: NZZUGPBVTIKHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Louisianin B is a non-steroidal alkaloid belonging to the Louisianin family (Louisianins A–D), first isolated from Streptomyces sp. WK-4028 in 1995 . It was identified during a screen for growth inhibitors of testosterone-responsive Shionogi carcinoma 115 (SC 115) cells, a model for hormone-refractory prostate cancer. Its structure, elucidated via NMR and mass spectrometry, features a bicyclic glutarimide core with distinct substituents differentiating it from other family members .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-hydroxy-4-prop-2-enyl-2,5,6,7-tetrahydrocyclopenta[c]pyridin-1-one

InChI

InChI=1S/C11H13NO2/c1-2-3-7-6-12-11(14)8-4-5-9(13)10(7)8/h2,6,9,13H,1,3-5H2,(H,12,14)

InChI Key

NZZUGPBVTIKHMG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CNC(=O)C2=C1C(CC2)O

Synonyms

7-(2-propen-1-yl)cyclopenta(c)pyridine-1,4-diol
louisianin B

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Louisianin A, C, and D

The Louisianin alkaloids share a fused bicyclic glutarimide scaffold but differ in substituents and stereochemistry (Table 1):

Compound Core Structure Key Substituents Synthesis Approach
Louisianin A Bicyclic glutarimide Hydroxyl group at C-3, methyl at C-8 1,2,4-Triazine Diels-Alder reaction
Louisianin B Bicyclic glutarimide Methoxy group at C-3, ethyl at C-8 Not fully reported; inferred from D
Louisianin C Bicyclic glutarimide Double bond at C-4/C-5, acetyl at C-3 Inverse-electron-demand Diels-Alder
Louisianin D Bicyclic glutarimide Ethyl group at C-8, hydroxyl at C-3 α-Sulfonyl acetamide cyclization
Anticancer Activity
  • Louisianin C/D: Limited activity data, but structural similarities suggest weaker potency than A and B .
Metabolic Stability

A 2024 metabolomics study identified this compound as a "Full Match" metabolite in Lactobacillus rhamnosus, unlike Louisianin A, which was undetected. This suggests B may exhibit unique interactions with gut microbiota or enhanced stability in biological systems .

Comparison with Non-Louisianin Analogs

This compound’s glutarimide core resembles other bioactive alkaloids, but its substituents confer unique properties:

  • Gaburedin A : Shares a glutarimide ring but lacks the bicyclic structure; shows partial overlap in microbial metabolite profiles .
  • Ulupyrinone: A pyrrolidine alkaloid with similar anticancer activity but distinct mechanism (AR-independent) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Louisianin B, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin with retrosynthetic analysis to identify feasible pathways, prioritizing steps with high stereochemical control. Use column chromatography (silica gel, gradient elution) for purification, and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ-scale referencing) . For yield optimization, employ Design of Experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst loading. Track intermediates using LC-MS to identify bottlenecks .

Q. What in vitro assays are recommended for initial screening of this compound’s anticancer and antimicrobial bioactivity?

  • Methodological Answer : For anticancer screening, use the MTT assay on human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., doxorubicin) and normalize against non-cancerous cells (e.g., HEK293) to assess selectivity . For antimicrobial activity, perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values in triplicate. Include antioxidant assays (DPPH radical scavenging) to evaluate redox-modulating properties .

Q. How should researchers design dose-response experiments to evaluate this compound’s therapeutic window?

  • Methodological Answer : Use logarithmic concentration ranges (e.g., 0.1–100 µM) in cytotoxicity assays. Calculate therapeutic indices (TI) as TI = IC₅₀(non-cancerous)/IC₅₀(cancerous). Validate reproducibility via inter-assay coefficients of variation (<15%) and include time-dependent studies (24–72 hr exposure) to assess delayed effects .

Advanced Research Questions

Q. What computational and experimental strategies can elucidate this compound’s structure-activity relationship (SAR)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against validated targets (e.g., topoisomerase II, β-tubulin) to identify key binding residues. Synthesize analogs with modifications at predicted interaction sites (e.g., hydroxyl groups) and compare bioactivity. Use QSAR models (DRAGON descriptors, PLS regression) to correlate electronic/steric properties with potency .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using HPLC-MS to quantify plasma/tissue concentrations post-administration. If in vivo activity is lower than in vitro, test prodrug formulations or nano-encapsulation (e.g., chitosan nanoparticles) to enhance delivery . For discordant mechanistic data, combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify compensatory pathways in vivo .

Q. What statistical approaches are critical for analyzing dose-dependent synergism between this compound and standard chemotherapeutics?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Test fixed-ratio combinations (e.g., 1:1, 1:2) and validate synergy via Bliss independence or Loewe additivity models. Use ANOVA with post-hoc Tukey tests to compare monotherapy vs. combination effects .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

  • Methodological Answer : Implement strict quality control: NMR purity >95%, HPLC chromatogram peak symmetry (As ≤ 1.5), and elemental analysis (C, H, N ± 0.4%). Use reference standards (e.g., USP-grade) for assay calibration. For biological variability, normalize data to internal controls and report 95% confidence intervals .

Data Presentation and Reproducibility Guidelines

Parameter Best Practice Reference
Synthetic Yield Report isolated yield (%), not theoretical. Include purity metrics (HPLC/NMR).
Bioactivity Data Use mean ± SD (n ≥ 3). Specify solvent (e.g., DMSO concentration ≤0.1% v/v).
Statistical Tests Apply Bonferroni correction for multiple comparisons; report exact p-values.
Structural Data Deposit crystallographic data in CCDC; include ORTEP diagrams for new compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Louisianin B
Reactant of Route 2
Reactant of Route 2
Louisianin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.